molecular formula C8H4Cl2O3 B13287204 2,4-Dichloro-5-formylbenzoic acid

2,4-Dichloro-5-formylbenzoic acid

Cat. No.: B13287204
M. Wt: 219.02 g/mol
InChI Key: KAZIBYQTJUXFKP-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-formylbenzoic acid is an organic compound with the molecular formula C8H4Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a formyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-formylbenzoic acid can be achieved through several methods. One common approach involves the liquid-phase oxidation of 2,4-dichlorotoluene using a catalyst containing cobalt, manganese, and bromine. The reaction is typically carried out in a lower fatty acid, such as acetic acid, or its anhydride, at temperatures ranging from 100°C to 220°C. The presence of molecular oxygen, such as pure oxygen or air, is essential for the oxidation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to an alcohol group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,4-Dichloro-5-carboxybenzoic acid.

    Reduction: 2,4-Dichloro-5-hydroxymethylbenzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-5-formylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The chlorine atoms enhance the compound’s reactivity and facilitate its interaction with various biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5-formylbenzoic acid is unique due to the presence of both chlorine atoms and a formyl group on the benzene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.

Properties

Molecular Formula

C8H4Cl2O3

Molecular Weight

219.02 g/mol

IUPAC Name

2,4-dichloro-5-formylbenzoic acid

InChI

InChI=1S/C8H4Cl2O3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3H,(H,12,13)

InChI Key

KAZIBYQTJUXFKP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Cl)Cl)C=O

Origin of Product

United States

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